molecular formula C8H3BrCl2O2 B076722 Bromoterephthaloyl chloride CAS No. 13815-89-9

Bromoterephthaloyl chloride

Cat. No.: B076722
CAS No.: 13815-89-9
M. Wt: 281.91 g/mol
InChI Key: ZGKHHCNVAMHURP-UHFFFAOYSA-N
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Description

Bromoterephthaloyl chloride (systematic name: 2-bromoterephthaloyl chloride) is a halogenated derivative of terephthaloyl chloride (CAS 100-20-9), where a bromine atom replaces one hydrogen on the benzene ring. Its molecular formula is C₈H₃BrCl₂O₂, with a molecular weight of 274.91 g/mol (calculated from terphthaloyl chloride’s base weight of 203.02 g/mol + Br’s atomic weight). This compound is primarily used in polymer synthesis, particularly in producing flame-retardant polyamides or polyesters due to bromine’s radical-scavenging properties.

Key properties include:

  • Reactivity: High electrophilicity due to the electron-withdrawing effects of bromine and chloride groups.
  • Hazards: Likely corrosive to skin/eyes (similar to terphthaloyl chloride) and may release toxic HBr gas upon decomposition.

Properties

CAS No.

13815-89-9

Molecular Formula

C8H3BrCl2O2

Molecular Weight

281.91 g/mol

IUPAC Name

2-bromobenzene-1,4-dicarbonyl chloride

InChI

InChI=1S/C8H3BrCl2O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H

InChI Key

ZGKHHCNVAMHURP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl

Synonyms

1,4-BENZENEDICARBONYL DICHLORIDE,2-BROMO-

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Reactivity (vs. Nucleophiles) Key Hazards
Bromoterephthaloyl chloride C₈H₃BrCl₂O₂ 274.91 Br, 2-Cl High (Br enhances electrophilicity) Skin corrosion, HBr release
Terphthaloyl chloride C₈H₄Cl₂O₂ 203.02 2-Cl Moderate Skin corrosion, HCl release
2-Chloro-5-(trifluoromethoxy)benzoyl chloride C₈H₃Cl₂F₃O₂ 275.01 Cl, CF₃O High (CF₃O is strongly EWG) Corrosive, toxic fluoride gases
Benzoyl chloride C₇H₅ClO 140.57 Cl Moderate Lachrymator, hydrolyzes rapidly

Notes:

  • Bromine’s Impact : this compound’s higher molecular weight and Br’s polarizability increase its boiling point (~250–270°C estimated) compared to terphthaloyl chloride (bp 266°C).
  • Reactivity : Bromine’s electron-withdrawing effect enhances electrophilicity at the carbonyl carbon, making it more reactive in acylations than terphthaloyl chloride.

Research Findings and Challenges

  • Synthetic Challenges : this compound’s synthesis requires controlled bromination of terephthaloyl chloride to avoid di-substitution, which complicates purification.
  • Performance Trade-offs: While bromine improves flame retardancy, it reduces polymer flexibility compared to non-halogenated analogs.

Q & A

Q. What are the recommended safety protocols for handling Bromoterephthaloyl chloride in laboratory settings?

this compound, like other acyl chlorides, is highly reactive and corrosive. Researchers must adhere to strict safety measures:

  • Use impervious gloves (e.g., nitrile or neoprene) and tightly sealed goggles to prevent skin/eye contact .
  • Conduct experiments in a fume hood to avoid inhalation of vapors, and ensure access to emergency eyewash stations and safety showers .
  • Store separately from water, alcohols, or amines to prevent violent reactions. Compatibility testing of storage containers is critical due to its reactivity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Key methods include:

  • FT-IR : To confirm the presence of carbonyl (C=O, ~1770 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .
  • NMR : 1H^{1}\text{H} NMR can identify aromatic protons (δ 7.8–8.2 ppm), while 13C^{13}\text{C} NMR resolves carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M]⁺ for C₈H₄BrCl₂O₂) and fragmentation patterns .

Q. How is this compound typically synthesized, and what are common intermediates?

The compound is synthesized via bromination of terephthaloyl chloride using bromine (Br₂) or N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CCl₄). Reaction progress is monitored via TLC or GC-MS to isolate intermediates like monobrominated derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during this compound synthesis?

By-product formation (e.g., di-brominated isomers or hydrolysis products) depends on:

  • Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity but may require post-reaction neutralization .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures favor bromination kinetics. A balance is critical .
  • Solvent choice : Non-polar solvents (e.g., CCl₄) minimize hydrolysis but may slow reaction rates. Solvent-free microwave-assisted methods are emerging .

Q. What analytical strategies resolve discrepancies in reported thermal stability data for this compound?

Conflicting data may arise from impurities or measurement techniques. Researchers should:

  • Perform TGA-DSC under inert atmospheres (N₂/Ar) to assess decomposition temperatures and enthalpy changes .
  • Compare kinetic models (e.g., Flynn-Wall-Ozawa) to evaluate activation energy consistency across studies .
  • Use HPLC-MS to identify degradation products (e.g., terephthalic acid or brominated derivatives) .

Q. How does this compound’s reactivity compare to non-brominated analogs in polymer synthesis?

The bromine substituent introduces steric and electronic effects:

  • Steric hindrance : Slows polycondensation with diamines but improves thermal stability in aromatic polyamides .
  • Electronic effects : The electron-withdrawing Br group increases electrophilicity, accelerating reactions with nucleophiles (e.g., amines) compared to terephthaloyl chloride .
  • Cross-linking potential : Bromine enables post-polymerization modifications (e.g., Suzuki coupling) for functional materials .

Methodological Considerations

Q. What experimental designs mitigate hydrolysis risks during this compound storage?

  • Dry storage : Use molecular sieves (3Å) in sealed, moisture-resistant containers (e.g., glass with PTFE-lined caps) .
  • Stability testing : Periodically analyze purity via titration (e.g., Karl Fischer for H₂O content) or NMR .
  • Alternative formulations : Prepare in-situ via Schlenk techniques to avoid long-term storage .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

  • DFT calculations : Simulate reaction pathways (e.g., bromination or acylation) to identify transition states and regioselectivity .
  • Molecular docking : Predict interactions with enzymes or catalysts for biocatalytic applications .
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection for reaction efficiency .

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